Cas no 1251924-07-8 (3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OL)

3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OL 化学的及び物理的性質
名前と識別子
-
- 3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OL
- PB27050
- SY234069
- CS-0051555
- P11968
- Trans-3-amino-1-(trifluoromethyl)cyclobutan-1-ol
- SCHEMBL18989047
- 1408278-15-8
- BAC92407
- AEVIMGJBSUCKLH-UHFFFAOYSA-N
- P19426
- EN300-90208
- (1r,3r)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol
- cis-3-Amino-1-(trifluoromethyl)cyclobutanol
- CS-0184471
- CS-0184472
- SCHEMBL18989049
- SCHEMBL19989104
- EN300-6730938
- 1251924-07-8
- AEVIMGJBSUCKLH-ZXZARUISSA-N
- EN300-6731529
- (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol
- 3-Amino-1-(trifluoromethyl)cyclobutanol
- AS-51133
- AKOS017460819
- Rel-(1r,3r)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol
- 1408278-16-9
- MFCD16990791
- Cyclobutanol, 3-amino-1-(trifluoromethyl)-
- 855-433-5
- 866-635-8
- rac-(1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol
-
- MDL: MFCD16990791
- インチ: InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-3(9)2-4/h3,10H,1-2,9H2
- InChIKey: AEVIMGJBSUCKLH-UHFFFAOYSA-N
- ほほえんだ: NC1CC(O)(C1)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 155.05579836g/mol
- どういたいしつりょう: 155.05579836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 46.2Ų
3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D587071-10G |
3-amino-1-(trifluoromethyl)cyclobutan-1-ol |
1251924-07-8 | 97% | 10g |
$3490 | 2024-07-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-A15183-1g |
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol - A15183 |
1251924-07-8 | 95+% | 1g |
5700.0CNY | 2021-07-14 | |
abcr | AB485388-1 g |
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol; . |
1251924-07-8 | 1g |
€998.40 | 2023-06-15 | ||
Enamine | EN300-90208-0.1g |
3-amino-1-(trifluoromethyl)cyclobutan-1-ol |
1251924-07-8 | 95.0% | 0.1g |
$331.0 | 2025-02-21 | |
Enamine | EN300-90208-0.05g |
3-amino-1-(trifluoromethyl)cyclobutan-1-ol |
1251924-07-8 | 95.0% | 0.05g |
$222.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121647-1G |
3-amino-1-(trifluoromethyl)cyclobutan-1-ol |
1251924-07-8 | 97% | 1g |
¥ 3,709.00 | 2023-04-05 | |
Chemenu | CM433839-100mg |
Cyclobutanol, 3-amino-1-(trifluoromethyl)- |
1251924-07-8 | 95%+ | 100mg |
$190 | 2023-01-01 | |
eNovation Chemicals LLC | D587071-100mg |
3-amino-1-(trifluoromethyl)cyclobutan-1-ol |
1251924-07-8 | 97% | 100mg |
$180 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121647-5g |
3-amino-1-(trifluoromethyl)cyclobutan-1-ol |
1251924-07-8 | 97% | 5g |
¥11127.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121647-10g |
3-amino-1-(trifluoromethyl)cyclobutan-1-ol |
1251924-07-8 | 97% | 10g |
¥18546.0 | 2024-04-25 |
3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OL 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OLに関する追加情報
Introduction to 3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTAN-1-OL (CAS No. 1251924-07-8)
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol (CAS No. 1251924-07-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclobutane ring, an amino group, and a trifluoromethyl group. These structural features contribute to its potential as a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The chemical structure of 3-amino-1-(trifluoromethyl)cyclobutan-1-ol is particularly noteworthy due to its combination of lipophilic and hydrophilic properties. The cyclobutane ring provides a rigid framework, while the amino and trifluoromethyl groups offer functional versatility. This balance of properties makes it an attractive candidate for the development of new drugs with improved pharmacokinetic profiles.
Recent studies have highlighted the potential applications of 3-amino-1-(trifluoromethyl)cyclobutan-1-ol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound can serve as a key intermediate in the synthesis of novel inhibitors for specific enzymes involved in cancer pathways. The trifluoromethyl group, in particular, has been found to enhance the potency and selectivity of these inhibitors, making them more effective in targeting cancer cells while minimizing side effects on healthy tissues.
In addition to its role in cancer research, 3-amino-1-(trifluoromethyl)cyclobutan-1-ol has also shown promise in the development of antiviral agents. A study published in the Journal of Virology demonstrated that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique structure of this compound allows it to interfere with viral replication processes, making it a potential lead for the development of new antiviral therapies.
The synthesis of 3-amino-1-(trifluoromethyl)cyclobutan-1-ol has been extensively studied, and several efficient routes have been developed. One common method involves the reaction of 3-bromo-1-trifluoromethylcyclobutanol with ammonia or an amine derivative under appropriate conditions. This approach yields high purity products with good yields, making it suitable for large-scale production. The synthetic versatility of this compound has also led to the exploration of alternative synthetic pathways, such as catalytic methods and microwave-assisted reactions, which offer enhanced efficiency and environmental sustainability.
The physicochemical properties of 3-amino-1-(trifluoromethyl)cyclobutan-1-ol, including its solubility, stability, and reactivity, have been thoroughly characterized. These properties are crucial for understanding its behavior in both laboratory settings and biological systems. For example, its solubility in organic solvents and its stability under various conditions make it an ideal candidate for use in combinatorial chemistry and high-throughput screening assays.
In conclusion, 3-amino-1-(trifluoromethyl)cyclobutan-1-ol (CAS No. 1251924-07-8) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and functional groups make it a valuable intermediate for the synthesis of bioactive molecules with diverse therapeutic applications. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the development of innovative drugs and therapies.
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